molecular formula C16H15N3OS B2684589 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 701229-60-9

4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2684589
CAS No.: 701229-60-9
M. Wt: 297.38
InChI Key: NCCSVQVJFQDVMX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both methoxy and methyl groups on the phenyl rings, along with the thiol group on the triazole ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl hydrazines. A common synthetic route is as follows:

    Formation of Hydrazine Derivative: The starting material, 4-methoxyphenyl hydrazine, is reacted with 3-methylbenzoyl chloride to form the corresponding hydrazone.

    Cyclization: The hydrazone is then treated with carbon disulfide in the presence of a base such as potassium hydroxide to form the triazole ring.

    Thiol Formation: The resulting intermediate is further reacted with hydrogen sulfide or a thiolating agent to introduce the thiol group at the 3-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its antimicrobial and antifungal properties. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a valuable candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. The triazole ring system is a common motif in many drugs, including antifungal and anticancer agents, due to its ability to interact with biological targets effectively.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may influence its chemical properties and interactions.

    4-(4-Methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-amine:

Uniqueness

The presence of both methoxy and methyl groups, along with the thiol group, makes 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-4-3-5-12(10-11)15-17-18-16(21)19(15)13-6-8-14(20-2)9-7-13/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSVQVJFQDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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